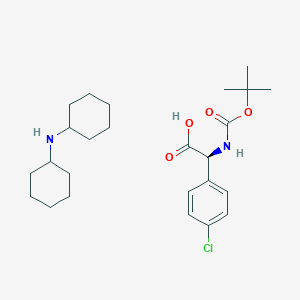
Ethyl 2-((2-nitrilo-2-(phenylsulfonyl)vinyl)amino)-2-phenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-((2-nitrilo-2-(phenylsulfonyl)vinyl)amino)-2-phenylacetate, or E2N2PVA, is an organosulfur compound and a derivative of phenylacetate. It is a white, crystalline solid with a melting point of 145-148°C. It is used as a reagent in a variety of synthetic and biological processes, including the synthesis of pharmaceuticals, the preparation of organosulfur compounds, and the study of biochemical and physiological processes.
科学研究应用
E2N2PVA has several applications in scientific research. It is used as a reagent for the synthesis of organosulfur compounds, including thiols, disulfides, and sulfonamides. It is also used in the synthesis of pharmaceuticals, such as antifungal, antiviral, and antineoplastic agents. In addition, E2N2PVA is used to study biochemical and physiological processes, such as enzyme kinetics, signal transduction pathways, and protein-protein interactions.
作用机制
E2N2PVA acts as a reagent in the synthesis of organosulfur compounds, pharmaceuticals, and various biochemical and physiological processes. It acts as a nucleophile and is capable of reacting with electrophiles, such as carbonyl groups, to form new bonds. In addition, it can act as a leaving group, allowing for the formation of a new bond by another nucleophile.
Biochemical and Physiological Effects
E2N2PVA has been used to study the biochemical and physiological effects of various compounds. It has been used to study the effects of thiols, disulfides, and sulfonamides on protein-protein interactions, enzyme kinetics, and signal transduction pathways. In addition, it has been used to study the effects of antifungal, antiviral, and antineoplastic agents on cell growth and proliferation.
实验室实验的优点和局限性
The main advantage of using E2N2PVA in laboratory experiments is its ability to react with a variety of electrophiles, allowing for the synthesis of a wide range of organosulfur compounds and pharmaceuticals. In addition, it can be used to study the biochemical and physiological effects of various compounds. However, there are some limitations to using E2N2PVA in laboratory experiments. It is a relatively unstable compound, and its reaction with electrophiles can be slow. In addition, it is not soluble in many organic solvents, making it difficult to use in some experiments.
未来方向
The use of E2N2PVA in laboratory experiments is likely to increase in the future. It is a versatile reagent that can be used for the synthesis of a wide range of organosulfur compounds and pharmaceuticals. In addition, it can be used to study the biochemical and physiological effects of various compounds. Future research may focus on developing more efficient and stable methods for synthesizing E2N2PVA, as well as developing methods for using it in more complex laboratory experiments.
合成方法
E2N2PVA is synthesized through a two-step process. The first step is the reaction of ethyl phenylacetate with sodium nitrite to form ethyl nitroso-2-phenylacetate. The second step is the reaction of the nitroso compound with sodium phenylsulfinate to form the desired product, E2N2PVA.
属性
IUPAC Name |
ethyl 2-[[(Z)-2-(benzenesulfonyl)-2-cyanoethenyl]amino]-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-2-25-19(22)18(15-9-5-3-6-10-15)21-14-17(13-20)26(23,24)16-11-7-4-8-12-16/h3-12,14,18,21H,2H2,1H3/b17-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGJCTDSJVKEOG-VKAVYKQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)NC=C(C#N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C1=CC=CC=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]Ru(II) dichloride](/img/structure/B6313753.png)
![Chloro[diphenyl(3-sulfonatophenyl)phosphine]gold(I), sodium salt hydrate, 98%](/img/structure/B6313759.png)



![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(methylsulfonyl)amino]propanoate, 97%](/img/structure/B6313783.png)
![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate, 97%](/img/structure/B6313791.png)






